molecular formula C14H17N2O4P B14355907 Diethyl 2-phenylpyrimidin-5-yl phosphate CAS No. 90338-43-5

Diethyl 2-phenylpyrimidin-5-yl phosphate

Cat. No.: B14355907
CAS No.: 90338-43-5
M. Wt: 308.27 g/mol
InChI Key: NYCZLYJFFNINRD-UHFFFAOYSA-N
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Description

Diethyl 2-phenylpyrimidin-5-yl phosphate is an organophosphorus compound known for its unique structure and properties It contains a pyrimidine ring substituted with a phenyl group and a diethyl phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-phenylpyrimidin-5-yl phosphate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 2-phenylpyrimidine-5-carboxylic acid under suitable conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-phenylpyrimidin-5-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphates, phosphites, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-phenylpyrimidin-5-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-phenylpyrimidin-5-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A related compound with similar reactivity but different structural features.

    Phenylpyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

Diethyl 2-phenylpyrimidin-5-yl phosphate is unique due to its specific combination of a phenyl group and a diethyl phosphate ester on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

90338-43-5

Molecular Formula

C14H17N2O4P

Molecular Weight

308.27 g/mol

IUPAC Name

diethyl (2-phenylpyrimidin-5-yl) phosphate

InChI

InChI=1S/C14H17N2O4P/c1-3-18-21(17,19-4-2)20-13-10-15-14(16-11-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

NYCZLYJFFNINRD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CN=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

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